![molecular formula C15H16ClN5O B6460393 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2549048-27-1](/img/structure/B6460393.png)

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have diverse pharmacological activities . They are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoxalines can be synthesized via many different methods of synthetic strategies . For instance, one common method involves the condensation of o-phenylenediamine with glyoxal .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Applications De Recherche Scientifique

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanisms include interference with cell cycle progression and modulation of key signaling pathways .

Anti-Microbial Activity

The quinoxaline moiety exhibits antibacterial and antifungal properties. Researchers have investigated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Quinoxaline derivatives may serve as novel antimicrobial agents .

Anti-Convulsant Activity

Studies suggest that certain quinoxaline compounds possess anti-convulsant properties. These derivatives may modulate neuronal excitability and inhibit seizures. Further research is needed to elucidate their mechanisms of action .

Anti-Tuberculosis Activity

Quinoxalines have been explored as potential anti-tuberculosis agents. Their efficacy against Mycobacterium tuberculosis has been investigated, and some derivatives exhibit promising activity. However, optimization is ongoing .

Anti-Malarial Activity

Researchers have evaluated quinoxaline derivatives for anti-malarial effects. These compounds may interfere with the parasite’s life cycle, making them candidates for novel anti-malarial drugs .

Anti-Leishmanial Activity

Quinoxalines have also demonstrated activity against Leishmania parasites, which cause leishmaniasis. These derivatives may offer an alternative treatment approach for this neglected tropical disease .

Anti-HIV Activity

While still in the early stages of investigation, some quinoxaline derivatives exhibit anti-HIV activity. Their potential lies in inhibiting viral replication or entry into host cells .

Anti-Inflammatory Activity

Certain quinoxaline compounds have shown anti-inflammatory effects. Researchers have explored their impact on cytokine production, NF-κB signaling, and inflammatory pathways .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O/c16-10-1-2-12-13(5-10)18-6-14(19-12)21-7-11(8-21)20-4-3-17-15(22)9-20/h1-2,5-6,11H,3-4,7-9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMSJGBOTFIKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(6-Chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6460312.png)

![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)

![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)

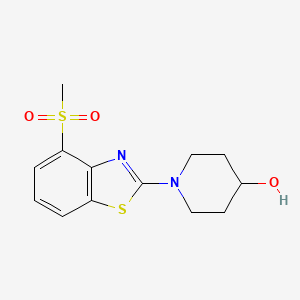

![4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460318.png)

![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460353.png)

![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)

![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)

![2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6460357.png)

![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)

![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)

![2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460384.png)